6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl [1,1'-biphenyl]-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a phenylbenzoate ester moiety. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl [1,1'-biphenyl]-4-carboxylate typically involves multi-step organic reactions. The initial step often includes the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the methyl and oxo groups through various substitution and oxidation reactions. The final step involves esterification with 4-phenylbenzoic acid under acidic or basic conditions to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds.
Scientific Research Applications
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl [1,1'-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl [1,1'-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety may also play a role in its activity by facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methylbenzoate
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chlorobenzoate
Uniqueness
What sets 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl [1,1'-biphenyl]-4-carboxylate apart from similar compounds is its specific combination of functional groups and the phenylbenzoate ester moiety
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-12-11-16(17(21(24)25)18(22)20-12)26-19(23)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIWKILUHDPZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.